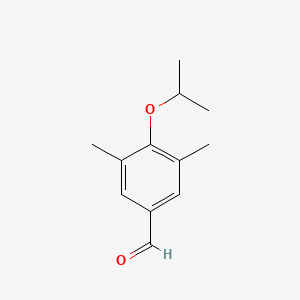

4-Isopropoxy-3,5-dimethylbenzaldehyde

Overview

Description

Scientific Research Applications

Spectroscopy and Physical Chemistry

Microwave Spectra Analysis

The microwave spectra of 3,5-dimethylbenzaldehyde (DMBA) molecules, including isomers similar to 4-Isopropoxy-3,5-dimethylbenzaldehyde, have been recorded, providing insights into the conformational energy landscape and dipole moment components of these molecules. This research is crucial for understanding the molecular dynamics and properties of dimethylbenzaldehyde isomers (Tudorie et al., 2013).

Quantum-Chemical Calculations

Studies on the zero-field splitting in molecules like 3,4-dimethylbenzaldehyde, which are structurally related to this compound, have been conducted. These calculations help understand the electronic properties of these compounds, which is significant for their applications in material science and physical chemistry (Mijoule, 1981).

UV Absorption Studies

Research on the ultraviolet absorption cross-sections of dimethylbenzaldehydes, including 3,5-dimethylbenzaldehyde, has been conducted. These studies are vital for understanding the photochemical behavior of these compounds in the atmosphere and are useful in environmental chemistry (El Dib et al., 2008).

Chemical Synthesis and Catalysis

Catalytic Oxidation

4-Hydroxy-3,5-dimethylbenzaldehyde, a structurally similar compound, is significant in pharmaceutical and perfume industries. Its synthesis involves selective oxidation of aromatic methyl groups, which is a challenging chemical reaction. This research has implications for developing efficient synthetic routes for related compounds like this compound (Boldron et al., 2005).

Biocatalysis

Utilizing the two-liquid phase concept, a whole cell biocatalytic system was developed for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, which shares similarities with this compound. This study opens possibilities for biocatalytic applications in the synthesis of complex organic compounds (Bühler et al., 2003).

Electrocatalysis

- Redox-Active Films: Studies on dihydroxybenzaldehyde isomers, related to this compound, have shown their ability to form redox-active films with catalytic activity. This research is important in the field of electrocatalysis and could have applications in biosensor technology (Pariente et al., 1996).

Safety and Hazards

Properties

IUPAC Name |

3,5-dimethyl-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)14-12-9(3)5-11(7-13)6-10(12)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJMMRHNHIOYSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

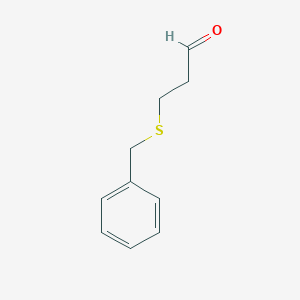

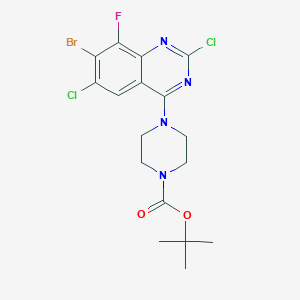

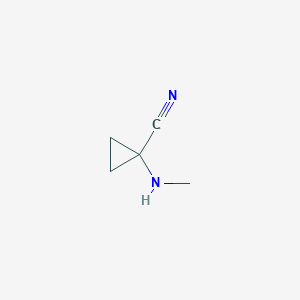

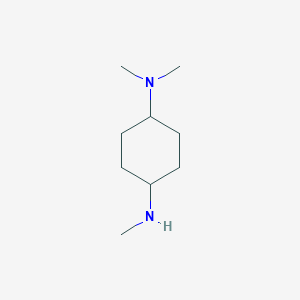

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)

![7'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3245512.png)

![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine](/img/structure/B3245515.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-methoxypropanoic acid](/img/structure/B3245542.png)

![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid](/img/structure/B3245549.png)